molecular formula C21H23N3OS2 B2515569 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1223835-70-8

2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2515569
CAS No.: 1223835-70-8
M. Wt: 397.56
InChI Key: QLTJYJYTTCKDII-UHFFFAOYSA-N
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Description

2-((3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound provided for non-human research applications. This molecule features a unique 1,4-diazaspiro[4.5]deca-1,3-diene scaffold substituted with a thiophene ring and an acetamide group, contributing to its structural complexity and potential for diverse molecular interactions . The compound has a molecular formula of C21H23N3OS2 and a molecular weight of 397.56 g/mol . Compounds containing the thiophene moiety are of significant interest in medicinal and materials chemistry due to their versatile applications. The thiophene core is a common scaffold found in various therapeutics, including agents with antitumor, antibacterial, and anti-inflammatory properties . Furthermore, spirocyclic diazaspirodecane structures are valuable frameworks in drug discovery. Researchers can utilize this chemical as a building block in heterocyclic chemistry, for screening campaigns to identify novel bioactive molecules, or in the development of new materials . Its defined structure, available from chemical suppliers in quantities from 1mg to 50mg, makes it a suitable candidate for hit-to-lead optimization studies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-7-5-8-16(13-15)22-18(25)14-27-20-19(17-9-6-12-26-17)23-21(24-20)10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJYJYTTCKDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic vs.
  • Thiophene Influence : Thiophene-containing analogs (e.g., ) exhibit improved π-π stacking interactions in enzyme binding pockets, a feature critical for EGFR inhibition .
  • Substituent Effects : The m-tolyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ), affecting membrane permeability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization (e.g., refluxing in glacial acetic acid) followed by thioether bond formation. Key steps include coupling the thiophen-2-yl moiety to the diazaspiro core and introducing the m-tolylacetamide group. Solvent choice (e.g., DMF for coupling reactions), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium hydride) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which characterization techniques are essential for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for verifying the spirocyclic structure, thioether linkage, and substituent positions. Infrared (IR) spectroscopy helps confirm functional groups (e.g., amide C=O stretch). Thin Layer Chromatography (TLC) monitors reaction progress, while X-ray crystallography may resolve ambiguities in complex stereochemistry .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be systematically resolved?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cellular models. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. Use orthogonal biological assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Cross-reference with structurally analogous compounds to identify structure-activity relationships (SARs) .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

The thioether group acts as a nucleophilic site, participating in reactions with electrophiles (e.g., alkyl halides). Kinetic studies using time-resolved NMR or UV-Vis spectroscopy can elucidate reaction pathways. Computational modeling (DFT) predicts transition states and regioselectivity, particularly for sp³ vs. sp² hybridized sulfur reactivity .

Q. How do substituents on the m-tolyl group modulate biological activity?

Systematic SAR studies involve synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring. Assays comparing binding affinity (e.g., SPR, ITC) and pharmacokinetic properties (e.g., logP, metabolic stability) reveal substituent effects. Molecular docking identifies key interactions with target proteins (e.g., kinases) .

Q. What strategies mitigate byproduct formation during spirocyclic core synthesis?

Byproducts often arise from incomplete cyclization or oxidation. Optimize reaction time and temperature using Design of Experiments (DoE) approaches. Introduce protecting groups (e.g., Boc for amines) to prevent side reactions. Monitor intermediates via LC-MS and employ scavengers (e.g., molecular sieves) to trap reactive byproducts .

Q. How can computational methods predict metabolic pathways and toxicity?

Use in silico tools like SwissADME or ADMET Predictor to estimate metabolic sites (e.g., cytochrome P450 oxidation). Molecular dynamics simulations model interactions with hepatic enzymes. Validate predictions with in vitro microsomal stability assays and Ames tests for mutagenicity .

Methodological Guidance

Q. What protocols ensure reproducibility in biological activity assays?

Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture conditions. Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO concentration ≤0.1%). Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. For in vivo studies, adhere to ARRIVE guidelines for animal models .

Q. How should researchers handle the compound’s sensitivity to light or moisture?

Store the compound in amber vials under inert gas (N₂/Ar) at −20°C. Conduct stability studies under accelerated conditions (40°C/75% RH) to determine degradation kinetics. Use anhydrous solvents (e.g., THF, DCM) for reactions and lyophilize final products to minimize hydrolytic degradation .

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